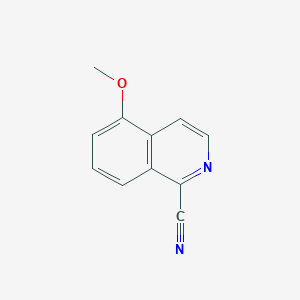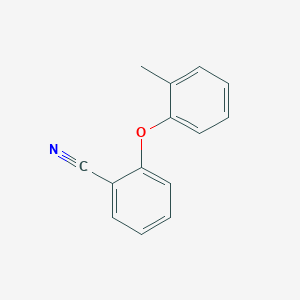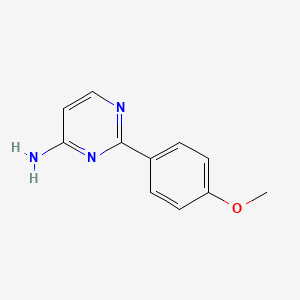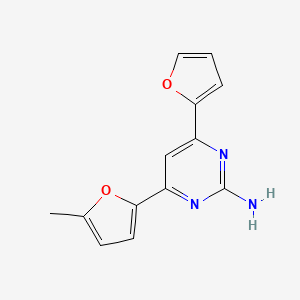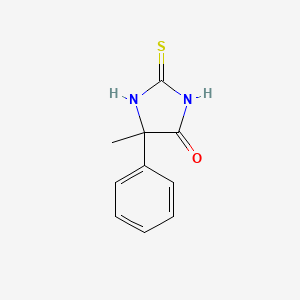![molecular formula C10H13NO B3166181 4-[(2-Methylprop-2-en-1-yl)oxy]aniline CAS No. 90874-61-6](/img/structure/B3166181.png)
4-[(2-Methylprop-2-en-1-yl)oxy]aniline
Übersicht
Beschreibung
“4-[(2-Methylprop-2-en-1-yl)oxy]aniline” is also known as “[ (2-methylprop-2-en-1-yl)oxy]benzene” with a CAS Number of 5820-22-4 . It has a molecular weight of 148.2 . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 . This indicates that the compound has 10 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.21600 . It has a density of 1.019g/cm3 and a boiling point of 286.2ºC at 760 mmHg . The compound is in liquid form .Wissenschaftliche Forschungsanwendungen
Electrochromic Materials
A study by Li et al. (2017) explored the synthesis and application of novel electrochromic materials that include nitrotriphenylamine units and different thiophene derivatives. These materials demonstrated outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications in this spectrum (Li et al., 2017).
Antimicrobial Activity
Habib, Hassan, and El‐Mekabaty (2013) investigated novel quinazolinone derivatives synthesized from reactions with primary aromatic amines, including aniline. These compounds were subjected to antimicrobial activity evaluation, highlighting the relevance of aniline derivatives in developing new antimicrobial agents (Habib et al., 2013).
Antibacterial and Supramolecular Assemblies
Mini et al. (2020) grew and analyzed the structure and spectral features of 4-Methyl-(2-nitrobenzylidene)aniline (MNBA), identifying its antibacterial activity and the role of supramolecular assemblies mediated by hydrogen bonds and nitro···π(arene) interactions. This study highlights the potential of aniline derivatives in antibacterial applications and supramolecular chemistry (Mini et al., 2020).
Luminescent Materials
Andriianova et al. (2021) synthesized a new polymer, poly-2-(1-methylbut-2-en-1-yl)aniline, and explored its photoluminescent properties, demonstrating the influence of synthesis conditions on the physicochemical properties. This work opens up new possibilities for the use of aniline derivatives in the development of luminescent materials and moisture sensors (Andriianova et al., 2021).
Organic Synthesis and Catalysis
The synthesis and characterization of compounds involving aniline derivatives have broad implications in organic synthesis and catalysis, as evidenced by the work of Petrushkina et al. (2005), who studied the palladium(II)-catalyzed amination of isoprene with aniline, achieving high selectivity and yield. This research underscores the versatility of aniline derivatives in facilitating important chemical transformations (Petrushkina et al., 2005).
Wirkmechanismus
Target of Action
It’s known that organic compounds bearing an allyl group exhibit a broad spectrum of pharmacological activity .
Mode of Action
The compound’s mode of action involves a three-component enantioselective catalytic aminomethylation . This reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .
Biochemical Pathways
The Mannich reaction is one of the most important carbon–carbon bond-forming reactions in organic synthesis . It’s widely used for the preparation of pharmaceuticals and natural products . The introduction of an alkylamino group with the formation of chiral nitrogen-containing fragments enhances the biological activity .
Pharmacokinetics
The compound’s boiling point is 2862ºC at 760 mmHg , which might influence its distribution and elimination.
Result of Action
These products play an important role in the modern pharmaceutical industry .
Action Environment
The reaction environment can significantly influence the compound’s action, efficacy, and stability. For instance, water is a useful solvent for organic synthesis due to its safety and low cost . The reaction was performed in an aqueous medium .
Eigenschaften
IUPAC Name |
4-(2-methylprop-2-enoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQGVASSPJRUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266189 | |
| Record name | 4-[(2-Methyl-2-propen-1-yl)oxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90874-61-6 | |
| Record name | 4-[(2-Methyl-2-propen-1-yl)oxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90874-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Methyl-2-propen-1-yl)oxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







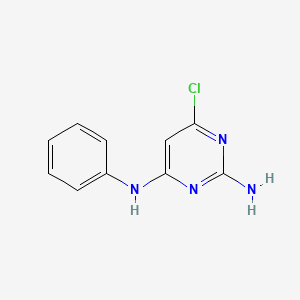
![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)

